molecular formula C14H22N4O B1309713 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 881452-54-6

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B1309713
CAS No.: 881452-54-6
M. Wt: 262.35 g/mol
InChI Key: JLJDFEMVLSVJAX-UHFFFAOYSA-N
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Description

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoimidazole core substituted with dimethylamino and ethylamino groups. It is primarily used in research settings due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one with 2-dimethylaminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or ethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Dimethylaminoethylamino)pent-3-en-2-one
  • 4-(3-Dimethylaminopropylamino)pent-3-en-2-one

Uniqueness

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is unique due to its specific substitution pattern on the benzoimidazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

5-[[2-(dimethylamino)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-16(2)8-7-15-10-11-5-6-12-13(9-11)18(4)14(19)17(12)3/h5-6,9,15H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJDFEMVLSVJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCN(C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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